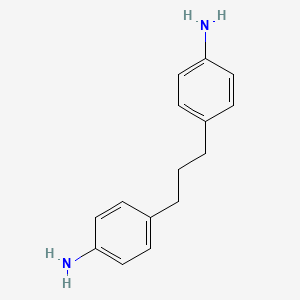

1,3-Bis(4-aminophenyl)propane

Description

Structure

3D Structure

Properties

CAS No. |

2767-73-9 |

|---|---|

Molecular Formula |

C15H18N2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

4-[3-(4-aminophenyl)propyl]aniline |

InChI |

InChI=1S/C15H18N2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11H,1-3,16-17H2 |

InChI Key |

BMIUMBLWVWZIHD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCC2=CC=C(C=C2)N)N |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=CC=C(C=C2)N)N |

Origin of Product |

United States |

Polymerization Chemistry and Material Applications

Advanced Polyimide Synthesis and Derived Systems

The flexible propane (B168953) linkage in 1,3-Bis(4-aminophenyl)propane makes it a monomer of interest for producing polyimides with modified properties compared to those made from more rigid diamines. Its incorporation into the polymer backbone can influence solubility, thermal characteristics, and processability.

Polycondensation with Aromatic Dianhydrides (e.g., Pyromellitic Dianhydride, Benzophenonetetracarboxylic Dianhydride, Oxydiphthalic Dianhydride, Hexafluoroisopropylidene Diphthalic Anhydride)

Polyimides are synthesized through the polycondensation reaction of a diamine with a tetracarboxylic dianhydride. Research has been conducted on the reaction of this compound with specific aromatic dianhydrides, primarily Pyromellitic Dianhydride (PMDA) and 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA). capes.gov.br

The synthesis is typically carried out under identical reaction conditions to compare the properties of the resulting polymers. tandfonline.com The introduction of the propyl group between the phenyl rings in the diamine is intended to impart flexibility into the polyimide backbone. capes.gov.br

Two-Step Poly(amic acid) Precursor Imidization Procedures

The most common route for synthesizing polyimides from this compound is the classical two-step method. tandfonline.com This process involves two distinct stages:

Poly(amic acid) Formation: The first step is a ring-opening polyaddition reaction. The diamine and an equimolar amount of the dianhydride are reacted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature. This reaction yields a soluble, high-molecular-weight poly(amic acid) precursor solution. capes.gov.brtandfonline.com The inherent viscosity of this precursor solution, a measure related to the polymer's molecular weight, is a key parameter evaluated at this stage. tandfonline.com

Imidization: The second step is the cyclodehydration (imidization) of the poly(amic acid) to form the final polyimide. This is typically achieved by thermally treating the poly(amic acid) film or powder at elevated temperatures, which drives the elimination of water and the formation of the stable imide ring structure. tandfonline.com

The properties of polyimides derived from this compound (referred to as Propyl Diamine or PDA in the study) and the dianhydrides PMDA and BTDA have been investigated. The inherent viscosities of the intermediate poly(amic acids) were measured to assess the extent of polymerization.

Table 1: Inherent Viscosity of Poly(amic acids) from this compound Data sourced from Ghatge, N. D., Shinde, B. M., & Mulik, U. P. (1984). Polyimides from dianhydrides and bis( p ‐aminophenyl) alkane diamines. I. Journal of Macromolecular Science: Part A - Chemistry, 21(10), 1293–1303.

| Dianhydride | Diamine | Inherent Viscosity (dL/g) |

| PMDA | This compound | 0.30 |

| BTDA | This compound | 0.35 |

The thermal stability of the final polyimides was evaluated using dynamic thermogravimetric analysis (TGA) in air. The results provide insight into how the structure of the diamine affects the thermal decomposition of the polymer.

Table 2: Thermal Stability of Polyimides from this compound Data sourced from Ghatge, N. D., Shinde, B. M., & Mulik, U. P. (1984). Polyimides from dianhydrides and bis( p ‐aminophenyl) alkane diamines. I. Journal of Macromolecular Science: Part A - Chemistry, 21(10), 1293–1303.

| Polymer Reference | Dianhydride | Diamine | Decomposition Temperature (°C) |

| Polyimide F | PMDA | This compound | 520 |

| Polyimide L | BTDA | This compound | 510 |

One-Step High-Temperature Polycondensation Approaches

The one-step method involves reacting the diamine and dianhydride in a high-boiling solvent at elevated temperatures (typically 180-220°C) to directly form the polyimide. While this method is known for polyimide synthesis, specific studies detailing the one-step high-temperature polycondensation of this compound with the aforementioned aromatic dianhydrides are not prominent in the available scientific literature.

Development of Crosslinkable Polyimide Systems

Crosslinking is a strategy used to enhance the thermal stability, solvent resistance, and mechanical properties of polyimides. This is often achieved by incorporating reactive groups, such as phenylethynyl, on the polymer chain ends or as pendant groups, which can undergo thermal or photo-initiated crosslinking reactions. kpi.ua However, specific research focused on the development and characterization of crosslinkable polyimide systems derived specifically from this compound could not be identified in the reviewed literature.

Control of Polymer Molecular Weight and Chain Architecture

Controlling the molecular weight of polyimides is crucial for tailoring their properties and processability. This is typically accomplished by adjusting the molar ratio of the dianhydride and diamine monomers; a slight excess of one monomer will limit the chain length. kpi.ua Another method involves using monofunctional reagents (end-cappers) to terminate the polymer chains at a desired length. While these are general principles in polyimide chemistry, detailed studies applying these techniques specifically to the polymerization of this compound are not extensively documented.

Epoxy Resin Formulations and Curing Mechanisms

Aromatic diamines are widely used as curing agents (hardeners) for epoxy resins. The amine groups react with the epoxide rings of the resin in a ring-opening addition reaction, leading to the formation of a crosslinked, three-dimensional thermoset network. The structure of the amine curing agent significantly influences the properties of the cured epoxy, including its glass transition temperature (Tg), mechanical strength, and chemical resistance.

While various bis(aminophenyl)alkanes are known to be effective epoxy curing agents, specific, detailed research findings or data on the use of this compound in epoxy resin formulations and the resulting curing mechanisms were not found in the surveyed scientific and patent literature. A patent mentions the compound as a possible diamine for preparing polyimides but does not provide data on its role as an epoxy hardener. i.moscow

Functionality as a Curing Agent in Epoxy Systems

In the realm of thermosetting polymers, this compound can function as a curing agent for epoxy resins. The primary amine groups of the diamine react with the epoxide rings of the epoxy resin, leading to the formation of a cross-linked network. This process, known as curing, transforms the liquid resin into a hard, infusible solid with enhanced mechanical and thermal properties. The choice of curing agent is critical in determining the final characteristics of the cured epoxy system.

Mechanisms of Polymer Network Cross-linking in Epoxy Resins

The cross-linking mechanism in epoxy resins cured with this compound involves a nucleophilic addition reaction. Each of the two primary amine groups on the diamine molecule contains two reactive hydrogen atoms. These hydrogens can react with the epoxide groups of the epoxy resin in a stepwise manner.

The initial reaction involves the opening of an epoxide ring by a primary amine, forming a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxide group, leading to the formation of a tertiary amine and another hydroxyl group. This process continues, with each diamine molecule having the potential to react with up to four epoxide groups, thereby creating a highly cross-linked, three-dimensional polymer network. The flexibility of the propane linker in this compound can influence the network's final properties, such as its toughness and glass transition temperature. The reaction is typically initiated by heat, and the curing process continues until a rigid, cross-linked structure is formed. google.com

Polyamide Synthesis and Characterization

The diamine nature of this compound makes it a suitable monomer for the synthesis of polyamides, a class of polymers known for their high strength and thermal resistance.

Direct Polycondensation Techniques for Polyamide Formation

Direct polycondensation is a common method for synthesizing polyamides from diamines and dicarboxylic acids. In this technique, this compound can be reacted with various dicarboxylic acids in the presence of a condensing agent, such as triphenyl phosphite (B83602) and pyridine, in a suitable solvent like N-methyl-2-pyrrolidone (NMP). researchgate.netcsic.es This method allows for the formation of high molecular weight polyamides with good yields. For instance, novel poly(amide-imide)s have been synthesized with high yields and inherent viscosities ranging from 0.45 to 0.80 dL/g through the direct polycondensation of 1,3-bis(4-aminophenoxy)propane with N-trimellitimido-L-amino acid derivatives. researchgate.net

The properties of the resulting polyamides, such as solubility and thermal stability, can be tailored by the choice of the dicarboxylic acid comonomer. The incorporation of the flexible propane linkage from the diamine can enhance the solubility of the resulting polyamides in organic solvents, a desirable characteristic for processing. researchgate.netacs.org

Interfacial Polymerization for Polyamide Nanofilm Fabrication

Interfacial polymerization is a powerful technique for creating ultrathin polymer films, or nanofilms, at the interface of two immiscible liquids. In this process, a diamine, such as this compound, is dissolved in one phase (e.g., an aqueous or ionic liquid phase), while a diacyl chloride is dissolved in an immiscible organic phase (e.g., hexane). researchgate.netresearchgate.net Polymerization occurs rapidly at the interface, forming a thin, self-limiting polyamide film.

This method has been utilized to fabricate polyamide nanofilms for applications such as molecular sieving. researchgate.netresearchgate.net The structure of the diamine plays a crucial role in determining the properties of the resulting nanofilm. The use of ionic liquids as the amine-dissolving phase has expanded the range of diamines that can be used, including those that are not water-soluble. researchgate.netresearchgate.net This technique allows for the synthesis of freestanding polyamide nanofilms with controllable thickness and properties. researchgate.net

Other Polymer and Resin Systems Utilizing the Diamine Motif

The versatile reactivity of the diamine motif in this compound allows for its incorporation into a variety of other polymer and resin systems beyond epoxies and polyamides.

Polyurethanes and Elastomers: In the synthesis of polyurethanes, diamines can act as chain extenders, reacting with isocyanate-terminated prepolymers to form urea (B33335) linkages within the polymer backbone. ontosight.airesearchgate.net This incorporation of hard segments into the soft polyol matrix is crucial for developing the elastomeric properties of polyurethanes. The structure of the diamine chain extender significantly influences the final mechanical and thermal properties of the elastomer. researchgate.net For example, 1,3-propanediol (B51772) bis(4-aminobenzoate), a derivative of the core structure, has been used as a chain extender in polyurethane synthesis. ontosight.airesearchgate.net

Bisitaconimides and Bisnadimides: this compound can be reacted with itaconic anhydride (B1165640) or nadic anhydride to form bisitaconimide and bisnadimide resins, respectively. researchgate.netresearchgate.netakjournals.comakjournals.com These thermosetting polyimides are known for their high thermal stability. The structure of the diamine backbone influences the melting points and curing temperatures of these resins. researchgate.netresearchgate.netakjournals.comakjournals.com For instance, bisitaconimides generally exhibit lower melting and curing temperatures compared to their corresponding bisnadimides. researchgate.netakjournals.comakjournals.com Blends of these resins have been investigated to tailor their processing and thermal properties. researchgate.netakjournals.comakjournals.com

Rational Design of Polymer Networks and Crosslinking Architectures

The concept of rational design involves the deliberate selection of monomers to create polymers with specific, predetermined properties. The structure of this compound, with its defined geometry and flexible linker, makes it a valuable component in the rational design of polymer networks.

By systematically varying the structure of the diamine and its co-monomers, researchers can control the crosslinking density, network topology, and ultimately, the macroscopic properties of the resulting polymer. For example, in polyamide synthesis, the choice of diamine can significantly impact the polymer's solubility and thermal characteristics. researchgate.netacs.org In thermosetting systems like epoxies and polyimides, the diamine's structure dictates the flexibility and thermal stability of the crosslinked network. This approach allows for the creation of materials tailored for specific applications, from highly soluble and processable thermoplastics to robust and thermally stable thermosets.

Structure Property Relationships in Derived Polymeric Materials

Impact of Aromatic Amino Groups on Polymer Network Formation and Stability

The aromatic amino groups of 1,3-Bis(4-aminophenyl)propane are the reactive sites for polymerization, typically with dianhydrides to form polyimides or with epoxy resins to form thermosetting networks. The reactivity of these amino groups is crucial for achieving a high degree of polymerization and a stable cross-linked network. In polyimide synthesis, the reaction between the amine group and the imide ring forms robust amide linkages, which contribute to the thermal and chemical stability of the polymer. researchgate.net The formation of a well-developed crosslinked structure is essential for the superior thermal properties of these materials. researchgate.net The stability of the resulting polymer network is also influenced by the potential for the amino groups to engage in hydrogen bonding, which can act as physical cross-links, further enhancing the material's properties. researchgate.net

Correlation between Monomer Structure and Polymer Solubility and Processability

The structure of this compound significantly influences the solubility and processability of the polymers derived from it. The introduction of flexible linkages, such as the propane (B168953) bridge, is a known strategy to enhance the solubility of otherwise rigid polyimides. nih.govacs.org This improved solubility in organic solvents is advantageous for solution-based processing techniques like solution casting to form films. rsc.org For example, polyimides derived from this diamine have shown good solubility in various aprotic polar solvents. acs.orgresearchgate.net However, once the polymer is fully imidized and isolated, its solubility can be significantly reduced. kpi.ua The processability of thermosetting systems is also affected, with the monomer's structure influencing the curing kinetics and the final properties of the cured resin. researchgate.net The asymmetric nature of some diamines similar in structure to this compound has been specifically utilized to lower the processing temperature of polyimides by reducing crystallinity. kpi.ua

Effects of Structural Modifications on Polymer Properties

Modifying the structure of polymers derived from this compound, for instance, through fluorination or the introduction of bulky substituents, can have a profound impact on their properties.

Fluorination: Incorporating fluorine atoms, often as trifluoromethyl (-CF3) groups, into the polymer backbone is a common strategy to enhance specific properties. researchgate.net Fluorination can lead to:

Increased Solubility: The presence of fluorine can improve solubility in organic solvents. researchgate.net

Lower Dielectric Constant: The low electronic polarizability of the C-F bond and the increase in fractional free volume contribute to a lower dielectric constant, which is desirable for microelectronics applications. rsc.orgresearchgate.netresearchgate.net

Improved Optical Transparency: Fluorinated polyimides often exhibit better optical transparency and a lower cutoff wavelength. rsc.orgsemanticscholar.org

Reduced Water Absorption: The hydrophobic nature of fluorine can decrease the water uptake of the polymer. rsc.orgresearchgate.net

Higher Gas Permeability: The introduction of bulky -CF3 groups can disrupt chain packing, leading to higher free volume and consequently, increased gas permeability. kpi.ua

Bulky Substituents: The incorporation of bulky groups into the polymer chain can also significantly alter its properties. nih.govacs.org This can be achieved by using a comonomer with a bulky side group. These modifications can:

Enhance Solubility: Similar to fluorination, bulky groups can disrupt chain packing and improve solubility. acs.orgrsc.org

Increase Glass Transition Temperature (Tg): By restricting segmental mobility, bulky substituents can lead to a higher Tg. researchgate.net

Improve Thermal Stability: Bulky aryl groups can enhance the thermal stability of the polymer. rsc.org

Reduce Shrinkage in Aerogels: In polyimide aerogels, incorporating bulky moieties in the polymer backbone has been shown to reduce thermally induced shrinkage. acs.org

Increase Gas Permeability: Bulky groups can inhibit polymer chain packing, increasing the free volume and thus enhancing gas permeability. ebrary.net

| Modification | Effect on Polymer Property | Reference |

| Fluorination | Increased solubility, lower dielectric constant, improved optical transparency, reduced water absorption, higher gas permeability. | rsc.orgresearchgate.netresearchgate.netsemanticscholar.orgkpi.ua |

| Bulky Substituents | Enhanced solubility, increased glass transition temperature, improved thermal stability, reduced shrinkage in aerogels, increased gas permeability. | nih.govacs.orgrsc.orgresearchgate.netrsc.orgacs.orgebrary.net |

Investigation of Hydrogen Bonding Interactions and Their Contribution to Material Properties

Hydrogen bonding plays a significant role in determining the properties of polymers derived from this compound. The amino groups in the monomer and the resulting amide linkages in polyimides can act as hydrogen bond donors and acceptors. These interactions can be both intramolecular (within the same polymer chain) and intermolecular (between different polymer chains).

The presence of hydrogen bonds can:

Enhance Mechanical Properties: Strong hydrogen bonding interactions can act as physical cross-links, restricting chain motion and leading to higher tensile strength and modulus. researchgate.netresearchgate.netaip.org

Influence Glass Transition Temperature (Tg): The effect of hydrogen bonding on Tg can be complex. While strong intermolecular hydrogen bonds can restrict chain mobility and increase Tg, the formation of intramolecular hydrogen bonds might lead to a decrease in chain rigidity and consequently a lower Tg. nih.gov

Affect Polymer Chain Packing: Hydrogen bonding can influence how polymer chains pack together, which in turn affects properties like crystallinity and density. researchgate.net

Contribute to Adhesion: The presence of N and O atoms capable of forming hydrogen bonds can increase the adhesion of polyimide films to substrates. acs.org

Molecules of a related compound, propane-1,3-diyl bis(4-aminobenzoate), have been shown to form a three-dimensional network through N-H···O and N-H···N hydrogen bonds. nih.govresearchgate.net This illustrates the strong tendency of such structures to form extensive hydrogen-bonded networks.

Influence of Curing Conditions on the Macroscale Properties of Thermosetting Systems

For thermosetting systems, such as those formed by reacting this compound with epoxy resins, the curing conditions are critical in determining the final properties of the material. Curing involves the transformation of a liquid resin into a solid, cross-linked network. The key curing parameters are temperature and time.

Curing Temperature and Time: The rate and extent of the curing reaction are highly dependent on the temperature. Higher temperatures generally lead to faster curing rates. researchgate.net The curing schedule, which includes the temperature ramp rate and isothermal hold times, must be carefully controlled to ensure complete conversion and to manage the exothermic nature of the reaction. acs.org Insufficient curing can result in a material with inferior mechanical properties and a lower glass transition temperature. acs.org Conversely, excessive curing temperatures can lead to thermal degradation.

Degree of Cure: The degree of cure, or the extent of the cross-linking reaction, directly impacts the macroscopic properties. A higher degree of cure generally leads to a higher glass transition temperature (Tg), improved mechanical strength, and enhanced thermal stability. acs.org Techniques like differential scanning calorimetry (DSC) are used to monitor the curing process and determine the final Tg of the cured resin. acs.org

The relationship between the curing kinetics and the evolution of physical properties is a key area of study for optimizing the performance of these thermosetting materials. canada.ca

Advanced Characterization Techniques for 1,3 Bis 4 Aminophenyl Propane Derived Materials

Spectroscopic Characterization of Chemical Structure and Functional Groups

Spectroscopic methods are fundamental in confirming the successful synthesis and determining the detailed chemical structure of polymers. Techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information on functional groups and the atomic arrangement within the polymer backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a material. In the context of BAPP-derived polymers, particularly polyimides, FT-IR is crucial for confirming the conversion of the poly(amic acid) precursor to the final polyimide.

The successful imidization process is marked by the appearance of characteristic absorption bands of the imide ring and the disappearance of bands associated with the amic acid precursor. researchgate.net Key characteristic peaks for polyimides derived from BAPP and various dianhydrides include:

Asymmetrical C=O stretching: around 1775–1781 cm⁻¹ researchgate.netgoogle.com

Symmetrical C=O stretching: around 1717–1730 cm⁻¹ researchgate.netgoogle.com

C-N stretching: around 1373–1390 cm⁻¹ researchgate.netgoogle.com

Imide ring deformation: around 717–738 cm⁻¹ google.com

For instance, in the synthesis of a polyimide from BAPP, the disappearance of PAA characteristic absorption bands around 3320-3460 cm⁻¹ (O-H and N-H stretch) and 1560-1680 cm⁻¹ (amide C=O stretch) confirms the completion of the imidization reaction. researchgate.net The presence of the aforementioned imide peaks provides definitive evidence of the formation of the polyimide structure. researchgate.netgoogle.com

Table 1: Key FT-IR Characteristic Peaks for BAPP-Derived Polyimides

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy provides detailed information about the local chemical environment of atoms, making it an indispensable tool for the structural elucidation of BAPP-derived polymers. Both ¹H and ¹³C NMR are commonly employed.

¹H NMR: Proton NMR is used to confirm the structure of the diamine monomer and the resulting polymer. For the BAPP monomer itself, the ¹H NMR spectrum (in DMSO-d₆) would show distinct signals for the aromatic protons on the phenyl rings, the amine (-NH₂) protons, and the aliphatic protons of the propane (B168953) bridge. sci-hub.se In the resulting polyimides, the disappearance of the amine proton signals and the shifts in the aromatic proton signals confirm the incorporation of the diamine into the polymer backbone. The degree of imidization can also be monitored by comparing the integration of amide proton peaks of the poly(amic acid) precursor (around 10.0–10.5 ppm) with the phenyl ring protons. sci-hub.se

¹³C NMR: Carbon-13 NMR provides complementary information, showing distinct signals for each unique carbon atom in the repeating unit of the polymer. For the BAPP monomer, characteristic peaks are observed for the aromatic carbons, with notable differences between those bonded to the amino group and the others, as well as for the aliphatic carbons of the propane linker. sci-hub.se For example, in a BAPP derivative, the carbons attached to the nitrogen (C-N) typically appear around 142.9 ppm, while the aliphatic carbons of the propane bridge appear at much lower chemical shifts (e.g., 31.9 ppm for the central CH₂ and 49.0 ppm for the benzylic carbon). sci-hub.se In phosphine (B1218219) oxide-containing polyimides derived from related structures, ³¹P NMR would be used to characterize the phosphorus environment.

Table 2: Representative NMR Chemical Shifts (δ, ppm) for a BAPP-related Diamine in DMSO-d₆

Thermal Analysis for Material Transitions and Stability

Thermal analysis techniques are crucial for determining the operational temperature limits and processing conditions for polymers. DSC, TGA, and DMA are used to measure key thermal transitions, decomposition behavior, and mechanical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) for Curing Exotherms and Glass Transition Temperatures

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the glass transition temperature (Tg), melting point (Tm), and curing characteristics of thermosetting polymers.

For BAPP-based thermosets, DSC scans reveal exothermic peaks corresponding to the curing or cross-linking reactions. akjournals.com For thermoplastic polyimides derived from BAPP, the Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of the flexible propane linkage in the BAPP monomer is intended to improve processability, which often correlates with the Tg. sci-hub.se For example, polyimides synthesized from BAPP-related diamines have shown glass transition temperatures in the range of 221°C to 363°C, depending on the specific dianhydride used in the polymerization. google.comsci-hub.se In some cases, a crystallization exotherm may be observed above the Tg, indicating that the material was quenched in an amorphous state and can organize into a more ordered structure upon heating. nasa.gov

Table 3: Glass Transition Temperatures (Tg) of Various BAPP-related Polyimides

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

TGA measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile. For high-performance polymers like those derived from BAPP, TGA is used to determine the temperature at which the material begins to degrade.

Key parameters obtained from TGA curves are the onset decomposition temperature and the temperatures for 5% (T₅) and 10% (T₁₀) weight loss, which are often used as indicators of the polymer's thermal stability. researchgate.net Polyimides are known for their excellent thermal stability, and those derived from BAPP are no exception. Studies have shown that these polymers are often stable up to 400°C in a nitrogen atmosphere. sci-hub.se For example, a polyimide powder showed a thermal decomposition temperature of 452°C. google.com The char yield, or the percentage of material remaining at a high temperature (e.g., 800°C), is also an important parameter, with higher char yields often correlating with better flame retardancy. researchgate.net Polyimides based on BAPP-like structures have shown T₅ values in the range of 472-501°C and char yields at 800°C between 55.3-60.8%. researchgate.net

Table 4: Thermal Stability Data for BAPP-like Polyimides from TGA

Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior

DMA is a technique used to study the viscoelastic properties of materials as they are deformed under a periodic stress. anton-paar.com It measures the storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion of the material's response. The ratio of these two, tan δ (E''/E'), is the damping factor and its peak is often used to identify the glass transition temperature (Tg). anton-paar.com

For BAPP-derived polymers, DMA provides insight into the material's mechanical performance across a range of temperatures. The storage modulus in the glassy region below Tg indicates the material's stiffness. As the temperature increases through the glass transition, the storage modulus drops significantly, and the tan δ peak appears. The Tg values determined by DMA are often related to the polymer chain's flexibility and intermolecular interactions. For polyimides, the Tg is a key indicator of their upper service temperature for mechanical applications. For instance, poly(ether-imide)s derived from related diamines have exhibited Tg values ranging from 271°C to 314°C as measured by DMA. researchgate.net

Chromatographic Techniques for Molecular Weight Distribution

The molecular weight and its distribution are fundamental parameters that significantly influence the mechanical, thermal, and processing properties of polymers. For materials synthesized from 1,3-Bis(4-aminophenyl)propane, such as polyamides and polyimides, chromatographic techniques are indispensable for quantifying these characteristics.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution. A dilute polymer solution is passed through a column packed with porous gel; larger molecules elute first as they cannot penetrate the pores, while smaller molecules have a longer path through the pores and elute later. By calibrating with standards of known molecular weight, the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined. nih.gov

For polyamides and polyimides derived from this compound, obtaining accurate molecular weight data is critical for correlating synthesis conditions with final polymer properties. Research findings indicate that inherent viscosities of these polymers, which provide a relative measure of molecular weight, correspond to Mw values ranging from 31,000 to over 140,000 g/mol , with PDI values typically around 2, indicating a standard distribution for polycondensation reactions. utwente.nlmdpi.com The choice of solvent and calibration standard is crucial for accurate measurements.

Interactive Table:

Typical GPC/SEC Conditions for Aromatic Polyamides and Polyimides| Parameter | Typical Value/Setting | Source(s) |

|---|---|---|

| Solvent System | N,N-Dimethylformamide (DMF) with 0.1% LiBr | utwente.nlmdpi.com |

| N-methyl-2-pyrrolidone (NMP) | utwente.nl | |

| Temperature | 70°C | utwente.nlmdpi.com |

| Columns | PLgel columns (e.g., 500, 10⁴, 10⁵ Å pore sizes) | utwente.nlmdpi.com |

| Detector | UV Detector, Differential Refractometer | nih.govutwente.nl |

| Calibration | Polystyrene or suitable polyamide standards | utwente.nlmdpi.com |

Advanced Microscopy and Scattering Techniques for Morphological and Microstructural Analysis

The bulk properties of polymers are governed not only by their molecular weight but also by their higher-order structure, including crystallinity, phase separation, and surface topography. Advanced microscopy and scattering techniques provide nanoscale to microscale insights into the morphology and microstructure of materials derived from this compound. The flexible propane linkage in the diamine can lead to unique semi-crystalline or amorphous morphologies that these techniques are well-suited to explore.

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology and microstructure of polymer films and composites. rsc.orgresearchgate.net For instance, in nanocomposites, SEM can reveal the dispersion and distribution of fillers within the polymer matrix. rsc.org In studies of polymer blends, SEM of fractured surfaces can show the domain size and distribution of the dispersed phase, which is critical for understanding mechanical properties like toughness. nih.gov

Transmission Electron Microscopy (TEM): TEM provides higher resolution images of the internal structure of materials. It is particularly useful for visualizing the morphology of semicrystalline polyimides, such as spherulitic or sheaf-like structures. vt.edu In nanocomposites, TEM can confirm the exfoliation and dispersion of nanoparticles, like organoclay layers, within the polyimide matrix. acs.org

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing surface topography at the nanoscale. mdpi.com It can be used to measure surface roughness and identify different phases in polymer blends and composites. nih.gov AFM force curves can also probe local mechanical properties, such as the elastic modulus of compliant polymer surfaces. acs.org

Wide-Angle and Small-Angle X-ray Scattering (WAXS/SAXS): These scattering techniques are essential for analyzing crystalline structure and long-range order.

WAXS provides information on the degree of crystallinity and the specific crystalline form (polymorph) by analyzing diffraction patterns at wide angles. measurlabs.com For semi-aromatic polyamides, WAXS can track changes in the crystal structure and orientation during processes like stretching. mdpi.comresearchgate.net

SAXS probes larger structural features, from nanometers to micrometers. It is used to study the size, shape, and distribution of nanoparticles in a matrix and to analyze the lamellar structure of semicrystalline polymers. nih.govresearchgate.net In-situ SAXS can be used to follow the evolution of these structures during deformation or thermal treatment. acs.org

Interactive Table:

Microscopy and Scattering Techniques for Polymer Characterization| Technique | Information Obtained | Application Example for Amine-Derived Polymers | Source(s) |

|---|---|---|---|

| SEM | Surface topography, fracture surface morphology, filler dispersion | Analyzing the rough, uneven surface of a polyimide-silica nanocomposite to assess particle distribution. | rsc.orgresearchgate.net |

| TEM | Internal microstructure, nanoparticle dispersion, crystalline morphology | Observing the exfoliation of clay layers in a polyimide matrix to confirm nanocomposite structure. | vt.eduacs.org |

| AFM | Nanoscale surface roughness, phase distribution, local mechanical properties | Quantifying the domain size and phase distribution in toughened polyamide blends. | nih.govmdpi.com |

| WAXS | Degree of crystallinity, crystal structure and orientation | Characterizing the crystal transition from α-form to a mesomorphic phase in polyamide during stretching. | mdpi.comresearchgate.net |

| SAXS | Nanoparticle size/distribution, lamellar d-spacing, long-range order | Evaluating poly(amic acid) nanoparticle size in solution to understand the role of dispersants. | nih.govresearchgate.net |

In-situ and Real-time Spectroscopic Methods for Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of polymerization is key to controlling the final properties of materials derived from this compound. The formation of polyimides, for example, typically proceeds through a two-step process: the formation of a poly(amic acid) (PAA) intermediate, followed by a cyclodehydration (imidization) reaction. In-situ and real-time spectroscopic methods allow researchers to monitor these chemical transformations as they happen, providing invaluable data on reaction rates, activation energies, and the influence of reaction conditions.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to changes in chemical functional groups. utwente.nl During imidization, the disappearance of amide and carboxylic acid bands from the PAA and the concurrent appearance of characteristic imide absorption bands (e.g., at ~1780 cm⁻¹ and ~1380 cm⁻¹) can be tracked in real-time. utwente.nlresearchgate.net By monitoring these spectral changes as a function of time and temperature, the rate of imidization and the degree of conversion can be quantified. acs.org This allows for the optimization of curing cycles to ensure complete imidization. kinampark.com

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. nasa.govmagritek.com It can be used to monitor polymerization by tracking the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N). nasa.govspringerprofessional.de For instance, ¹³C NMR can distinguish the carbonyl carbons of the amide, acid, and imide groups, allowing for the progress of the reaction to be followed. nasa.gov Time-domain NMR (TD-NMR) at low magnetic fields is also a powerful tool for monitoring the curing of resins in real-time by probing changes in molecular mobility as liquid reagents are converted into a solid product. mdpi.com

The combination of these techniques provides a comprehensive picture of the polymerization process. For example, a study combining in-situ IR and Raman spectroscopy to monitor a two-step polyimide synthesis found that while both methods could track the reaction, Raman was more sensitive to a long-lived intermediate species, highlighting the benefit of a multi-technique approach. nih.govresearchgate.net

Theoretical and Computational Studies

Molecular Modeling and Simulation of Monomer Conformation and Polymer Architectures

Studies on similar diamine monomers have shown that the flexibility of the linkage between the phenyl rings significantly impacts the properties of the resulting polymers. For instance, the introduction of flexible ether linkages can enhance the solubility of polyamides. researchgate.net In the case of a related compound, propane-1,3-diyl bis(4-aminobenzoate), the molecule adopts a 'V' shape where the trimethylene unit has a gauche-gauche conformation. nih.govresearchgate.net This non-linear conformation is a key feature that influences how the molecules pack in a crystal lattice and, by extension, how polymer chains might arrange themselves. nih.govresearchgate.net

Computational modeling, often guided by high-throughput hierarchical modeling and density functional theory (DFT), has been instrumental in designing polymers with specific dielectric properties. sci-hub.se By systematically varying the diamine monomers, researchers can fine-tune properties like dielectric constant and energy density. sci-hub.se For example, the synthesis of polyimides from various aliphatic diamines, including 1,3-diaminopropane (B46017), allows for the achievement of a high density of functional groups and improved solubility. sci-hub.se

The architecture of polymers derived from flexible diamines like 1,3-Bis(4-aminophenyl)propane is often amorphous rather than crystalline. researchgate.net This is because the flexible chain makes regular, ordered packing difficult. This amorphous nature contributes to good solubility in various organic solvents and the ability to form transparent and flexible films. researchgate.netcapes.gov.br

Table 1: Conformational and Structural Data of a Related Monomer

| Parameter | Value | Source |

|---|---|---|

| Molecular Shape | 'V' Shape | nih.govresearchgate.net |

| Trimethylene Conformation | gauche-gauche | nih.govresearchgate.net |

| Coordination of Amino Nitrogen | Non-planar | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

Data for Propane-1,3-diyl bis(4-aminobenzoate)

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. plos.org These calculations provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals (HOMO and LUMO), and its reactivity in polymerization reactions.

DFT studies are used to optimize the geometry of molecules, predicting bond lengths and angles that are often in good agreement with experimental data from X-ray diffraction. For molecules containing aromatic amines, the nucleophilicity of the amine groups is a key factor in their reactivity. The electron-donating or withdrawing nature of substituents on the aromatic rings can significantly influence this reactivity. vt.edu

The electronic properties of the monomer units directly influence the properties of the resulting polymers. For example, quantum chemical calculations can help predict the dielectric properties of polymers. acs.org The HOMO-LUMO gap, calculated using methods like TD-DFT, can provide information about the electronic transitions and optical properties of the material. researchgate.net

Table 2: Representative Quantum Chemical Calculation Methods

| Method | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure | plos.org |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption spectra | researchgate.net |

| B3LYP Hybrid Functional | Prediction of spectral and structural data | plos.org |

Computational Prediction of Polymerization Mechanisms and Reaction Pathways

Computational chemistry plays a vital role in predicting the most likely pathways for polymerization reactions involving this compound. The most common polymerization route for this diamine is polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. researchgate.netcapes.gov.brresearchgate.net

The "two-step" method is a classic route for polyimide synthesis, involving the formation of a poly(amic acid) precursor followed by cyclization. vt.edu Computational models can elucidate the mechanistic pathways of these reactions. vt.edu The reactivity of the diamine, particularly the nucleophilicity of the amino groups, and the electrophilicity of the comonomer are critical factors that can be modeled. For instance, the presence of electron-withdrawing groups on a dianhydride will increase its reactivity towards the amine. vt.edu

In the formation of polyamides via direct polycondensation, condensing agents like triphenyl phosphite (B83602) are often used. capes.gov.br Computational studies can help to understand the role of these agents in the reaction mechanism. The condensation of 1,3-diamines with aldehydes can lead to different products, such as hexahydropyrimidines or bisimines, and calculations can predict which product is favored based on the electronic properties of the reactants. researchgate.net The choice of solvent can also influence the reaction pathway, and its effect can be modeled computationally. researchgate.net

High-throughput hierarchical modeling combined with DFT has been successfully used to guide the synthesis of polythioureas and polyimides with tailored dielectric properties. sci-hub.se This approach allows for the screening of a large number of potential monomers and reaction conditions to identify the most promising candidates for specific applications. sci-hub.se

Development of Structure-Property Relationship Models Using Computational Chemistry

A significant application of computational chemistry in polymer science is the development of quantitative structure-property relationship (QSPR) models. These models aim to predict the macroscopic properties of a polymer based on the chemical structure of its monomer units. For polymers derived from this compound, QSPR can predict properties such as thermal stability, solubility, and mechanical strength.

By introducing specific structural features, such as flexible linkages or bulky side groups, into the polymer backbone, properties can be systematically altered. For example, the introduction of ether linkages and pendant alkyl chains into polyamides has been shown to enhance their solubility. researchgate.net Similarly, incorporating bulky, unsymmetrical spiro structures into polyimides can lead to improved solubility, thermal properties, and transparency. researchgate.net

Molecular dynamics (MD) simulations can also be used to predict relationships between polymer structure and properties, such as the link between fluorine content and dielectric properties in fluorinated polyimides. researchgate.net These computational tools enable a more efficient and targeted approach to the design of new materials with specific functionalities.

Functionalization and Novel Derivative Synthesis

Synthesis of Modified 1,3-Bis(4-aminophenyl)propane Analogs and Derivatives

The core structure of this compound can be systematically altered to introduce new functionalities, thereby tuning its physical and chemical properties. Key modifications include the incorporation of fluorine-containing groups and reactive linkages like diallyl groups.

The introduction of trifluoromethyl (CF3) groups into the polymer backbone can significantly enhance properties such as thermal stability, solubility, and dielectric performance. While direct synthesis of a trifluoromethyl-substituted this compound is not widely documented, analogous structures have been synthesized, suggesting potential pathways. For instance, the synthesis of 1,3-Bis(4-aminophenyl)hexafluoropropane has been reported, involving the coupling of 1,3-diiodohexafluoropropane with p-iodoacetanilide, followed by hydrolysis of the acetanilide (B955) groups to yield the free diamine. nasa.gov A similar strategy could conceivably be adapted for the introduction of trifluoromethyl groups onto the propane (B168953) bridge of this compound. Another approach involves the use of fluorinated diamines in polymerization reactions. For example, the novel fluorinated aromatic diamine 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM) has been synthesized and used to prepare a series of high-performance fluorinated polyimides. researchgate.net

The incorporation of diallyl linkages into the diamine structure introduces reactive sites for cross-linking, enabling the formation of thermosetting polymers with enhanced thermal and mechanical properties. A diallyl-containing diamine, 1,1-bis(3-allyl-4-(4-aminophenoxy)-phenyl)-1-(6-oxido-6H-dibenzo[c,e] researchgate.netCurrent time information in Bangalore, IN.oxaphosphorin-6-yl)ethane, was synthesized through a multi-step process. This involved the initial synthesis of a diallyl-containing bisphenol, followed by a nucleophilic substitution reaction with 4-fluoronitrobenzene and subsequent reduction of the nitro groups. researchgate.net The resulting diallyl diamine was then polymerized to form a flexible polyimide that could be thermally cured. researchgate.net This synthetic methodology illustrates a viable route for introducing diallyl functionality into aromatic diamines, which could be adapted for this compound.

Chemical Transformations of the Diamine Functionality

The primary amino groups of this compound are reactive sites that can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Oxidation and Reduction Reactions of Amino Groups

The amino groups of this compound can be susceptible to oxidation. In the context of hair dye applications, where related aromatic amines are used, oxidation is a key reaction. For instance, 1,3-bis-(2,4-diaminophenoxy)propane is used as a hair dye precursor that reacts with primary intermediates, a process that can be accelerated by an oxidizing agent like hydrogen peroxide or occur through air oxidation. europa.eu While specific studies on the controlled oxidation of this compound are not prevalent, the general reactivity of aromatic amines suggests that it would be susceptible to oxidation, potentially leading to the formation of colored products.

The synthesis of this compound and its analogs often involves the reduction of a dinitro precursor. For example, the synthesis of 2,2-bis(aminophenyl)propane can be achieved by nitrating 2,2-diphenylpropane (B1583060) to 2,2-bis(nitrophenyl)propane, followed by reduction of the nitro groups. google.com Similarly, the reduction of 2,2'-bis(4-nitrophenoxy phenyl) propane (BNPP) to 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) is a key synthetic step, often carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.

Nucleophilic Substitution Reactions Involving Amine Functionality

The amino groups of this compound can act as nucleophiles in substitution reactions. This reactivity is fundamental to many of its applications, particularly in polymerization reactions where the diamine attacks an electrophilic center. In general, amines can be synthesized via nucleophilic substitution of an alkyl halide with an amine nucleophile. libretexts.org However, in the case of this compound, the amino groups themselves are the nucleophiles. This is exemplified in the synthesis of polyimides, where the diamine monomer reacts with a dianhydride in a nucleophilic acyl substitution reaction to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. researchgate.net The nucleophilic character of the amine is also utilized in reactions with other electrophiles, leading to a wide range of functionalized derivatives.

Formation of Schiff Bases and Coordination Complexes for Material Applications

The diamine structure of this compound makes it an excellent building block for the synthesis of Schiff bases and coordination complexes, which have applications in various fields of materials science.

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. davidpublisher.comscispace.com The resulting compounds, containing an imine or azomethine (-C=N-) group, are versatile ligands for the formation of metal complexes. nih.gov While specific studies on Schiff bases derived from this compound are not extensively reported, the general reactivity of aromatic diamines suggests that it would readily react with various aldehydes and ketones to form bis-Schiff bases. For example, bis-Schiff bases have been synthesized from the related propane-1,3-diamine. researchgate.net These Schiff base ligands can then be used to form stable coordination complexes with a variety of metal ions. nih.gov

The ability of this compound to act as a ligand for the formation of coordination complexes is a key area of interest. The two amino groups can coordinate to one or more metal centers, leading to the formation of mononuclear or polynuclear complexes. The flexible propane linker allows for a range of coordination geometries. Coordination complexes of similar diamine ligands, such as 1,3-bis(diphenylphosphino)propane, have been synthesized with various transition metals like Ni(II), Cu(II), Mn(II), and Fe(II). researchgate.net These complexes often exhibit interesting electronic and magnetic properties, making them suitable for applications in catalysis and materials science. ekb.eg The synthesis of such complexes typically involves the direct reaction of the diamine ligand with a metal salt in a suitable solvent. ekb.eg

Integration into Hybrid Materials and Nanocomposites

The properties of this compound and its derivatives can be further enhanced by incorporating them into hybrid materials and nanocomposites. This approach combines the desirable properties of the organic diamine component with those of an inorganic filler, leading to materials with synergistic characteristics.

A notable example is the preparation of poly(imide-ether)-clay nanocomposite materials. In one study, a series of these nanocomposites were synthesized using 1,3-bis(4-aminophenoxy)propane and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride with layered sodium montmorillonite (B579905) (MMT) clay. dntb.gov.ua The in-situ polymerization and subsequent thermal imidization resulted in nanocomposite films with varying clay content. The incorporation of the clay aimed to improve the thermal and mechanical properties of the resulting polyimide. This methodology demonstrates the potential for using diamines with a propane linker, such as this compound, as the organic matrix in the fabrication of polymer-clay nanocomposites. The flexible propane bridge can impart good processability to the polyimide, while the interaction between the polymer and the clay platelets can lead to enhanced material performance.

Future Research Directions and Outlook

Design of Next-Generation Polymers with Tailored Performance Characteristics

The versatility of 1,3-Bis(4-aminophenyl)propane as a diamine monomer allows for the synthesis of a wide array of polymers, most notably polyimides and polyamides. A significant area of future research will involve the strategic design of next-generation polymers with precisely tailored performance characteristics. This can be achieved by reacting this compound with a variety of dianhydrides and diacid chlorides to control properties such as thermal stability, mechanical strength, solubility, and optical transparency.

For instance, the incorporation of fluorine-containing monomers, such as 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane (6FDA), can lead to polyimides with lower dielectric constants and reduced water absorption, which are highly desirable for microelectronics applications. researchgate.net The introduction of bulky side groups or asymmetric monomers can disrupt chain packing, leading to increased solubility and processability without significantly compromising thermal properties. researchgate.netresearchgate.net The use of rigid, contorted dianhydrides can create polymers with intrinsic microporosity (PIMs), which exhibit high gas permeability and selectivity, making them suitable for membrane-based gas separations. mdpi.com

Future work will likely focus on creating copolymers by incorporating other diamines or dianhydrides to fine-tune properties. For example, copolymerization with rigid aromatic diamines could enhance the thermal stability and mechanical properties of the resulting polyimides. expresspolymlett.com Conversely, the inclusion of flexible aliphatic diamines could improve the processability and toughness of the polymers. google.com

Table 1: Examples of Dianhydrides for Tailoring Polyimide Properties

| Dianhydride | Potential Impact on Polymer Properties |

| Pyromellitic dianhydride (PMDA) | High thermal stability, rigidity |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | Good thermal stability, improved processability |

| 4,4′-Oxydiphthalic anhydride (B1165640) (ODPA) | Increased flexibility, improved solubility |

| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane (6FDA) | Lower dielectric constant, reduced water absorption, high gas permeability |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | High thermal and dimensional stability |

Exploration of Sustainable Synthesis and Processing Methodologies

The development of more environmentally friendly and efficient methods for both the synthesis of this compound and its subsequent polymerization is a critical area for future research. This includes exploring greener solvent systems to replace traditional high-boiling-point, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc), which have associated health and environmental concerns. sci-hub.se The use of ionic liquids or supercritical fluids as reaction media could offer more sustainable alternatives.

Furthermore, optimizing reaction conditions, such as temperature and catalysts, can lead to higher yields and reduced energy consumption. For the synthesis of the diamine itself, developing catalytic routes that avoid harsh reagents and minimize waste generation will be a key focus. Microwave-assisted synthesis is another promising avenue that can significantly reduce reaction times and improve energy efficiency in polymerization processes. semanticscholar.org

In terms of processing, future efforts will likely concentrate on developing methods that are less energy-intensive and generate less waste. Techniques like melt processing of thermoplastic polyimides derived from this compound could offer advantages over traditional solution casting, which requires the removal and recovery of large amounts of solvent. titech.ac.jp

Development of Multifunctional Materials Leveraging the Diamine Structure

The inherent structure of this compound provides opportunities for the development of multifunctional materials. The amine functional groups can be modified either before or after polymerization to introduce new functionalities. For example, the incorporation of photosensitive moieties, such as azobenzene (B91143) groups, could lead to the development of photomechanical polymers that can change shape in response to light. expresspolymlett.com

The flexible propane (B168953) linker can be a site for introducing other chemical groups to impart specific properties. For instance, the synthesis of derivatives containing hydroxyl or carboxyl groups could enhance adhesion to various substrates or provide sites for crosslinking. vt.edu The development of polyimides with pendant functional groups is an active area of research to create materials with unique combinations of properties. researchgate.netvt.edu

Furthermore, this compound can be used to create multifunctional composites. For example, it can be used to functionalize graphene oxide, creating materials with enhanced adsorption capabilities for applications like water purification. researchgate.net The diamine can also serve as a curing agent for epoxy resins or as a component in the synthesis of poly(amide-imide)s and poly(ether-imide)s, expanding the range of potential applications. researchgate.netresearchgate.net

Advanced Computational Design for Predictive Materials Science

Computational modeling and materials informatics are poised to play an increasingly important role in accelerating the design and discovery of new polymers based on this compound. Density functional theory (DFT) and molecular dynamics (MD) simulations can be used to predict the properties of polymers before they are synthesized in the lab. sci-hub.se This predictive capability can significantly reduce the time and cost associated with experimental trial-and-error approaches.

By simulating the interactions between polymer chains and predicting properties such as glass transition temperature, thermal stability, mechanical modulus, and gas permeability, researchers can screen large virtual libraries of potential polymer structures. researchgate.net This allows for the identification of the most promising candidates for specific applications. For example, computational screening can help in selecting the optimal dianhydride to polymerize with this compound to achieve a desired balance of properties for a high-frequency electronic application. sci-hub.se

Machine learning algorithms can also be trained on existing experimental data to develop models that can predict the properties of new polymers with even greater speed and accuracy. mdpi.com This data-driven approach will be instrumental in navigating the vast chemical space of possible polymers derived from this compound and its derivatives.

Emerging Applications in Specialized Engineering Plastics and Composites

While polyimides derived from this compound have shown promise in areas like electronics and gas separation membranes, future research will likely uncover new and specialized applications. The unique combination of flexibility and thermal stability imparted by this diamine makes the resulting polymers attractive for use as high-performance engineering plastics and in advanced composites.

These materials could find use in the aerospace and automotive industries, where lightweight materials with excellent thermal and mechanical properties are in high demand. sci-hub.se The good solubility of some of these polyimides could make them suitable for producing complex parts using additive manufacturing techniques.

In the realm of composites, polymers based on this compound can serve as high-performance matrices for reinforcement with fibers like glass or carbon. The resulting composites would benefit from the high thermal stability and chemical resistance of the polyimide matrix. Research into the interfacial adhesion between these polymer matrices and various reinforcing fibers will be crucial for optimizing the performance of these composites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.